2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-ethyl-N-phenylacetamide
Description
This compound features a 1H-indole core substituted at the 3-position with a (2-chlorophenyl)methanesulfonyl group and at the 1-position with an N-ethyl-N-phenylacetamide moiety.
Properties
IUPAC Name |
2-[3-[(2-chlorophenyl)methylsulfonyl]indol-1-yl]-N-ethyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2O3S/c1-2-28(20-11-4-3-5-12-20)25(29)17-27-16-24(21-13-7-9-15-23(21)27)32(30,31)18-19-10-6-8-14-22(19)26/h3-16H,2,17-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZIWICQPXHAHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-ethyl-N-phenylacetamide typically involves multiple steps, starting with the preparation of the indole core. The indole is then functionalized with a 2-chlorophenylmethanesulfonyl group through sulfonylation reactions. The final step involves the introduction of the N-ethyl-N-phenylacetamide group via acylation reactions. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-ethyl-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-ethyl-N-phenylacetamide has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activity and protein interactions.
Industry: It may be used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-ethyl-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the indole core can engage in π-π interactions with aromatic residues in proteins, further influencing their function.
Comparison with Similar Compounds
2-({1-[(2-Chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(4-methoxyphenyl)acetamide ()
- Structural Differences : Replaces the N-ethyl-N-phenyl group with a 4-methoxyphenylacetamide.
- This may reduce steric hindrance, enhancing solubility .
N-(4-Chlorophenyl)-2-[[1-[2-(hexahydro-1H-azepin-1-yl)-2-oxoethyl]-1H-indol-3-yl]thio]acetamide ()
- Structural Differences : Substitutes the sulfonyl group with a thioether and introduces a 1-azepanyl-2-oxoethyl chain.
- Implications : The thioether group may reduce oxidative stability but improve metabolic resistance. The azepanyl ring could enhance CNS penetration due to increased lipophilicity .
Acetamide-Modified Indole Derivatives
(E)-N-(2-Chlorophenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide ()
- Structural Differences: Incorporates a hydroxyimino group at the indole’s 3-position instead of sulfonyl.
- Functional Impact: The hydroxyimino moiety confers antioxidant activity, as demonstrated by FRAP (EC50 = 42 µM) and DPPH (EC50 = 58 µM) assays . The target compound lacks this group, suggesting divergent biological roles.
2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-(trifluoromethyl)phenyl)sulfonyl)acetamide ()
- Structural Differences : Features a 4-chlorobenzoyl group at the indole’s 1-position and a trifluoromethylphenylsulfonyl group.
- Synthesis & Selectivity : Synthesized in 43% yield via coupling reactions. The trifluoromethyl group enhances metabolic stability and selectivity for COX-2 inhibition in related analogs .
Heterocyclic Hybrids
N-(2-(1H-Indol-3-yl)ethyl)-2-acetylthiazole-4-carboxamide ()
- Structural Differences : Replaces the sulfonyl-acetamide chain with a thiazole-carboxamide.
Research Findings and Implications
- Sulfonyl vs.
- Substituent Effects : N-ethyl-N-phenyl groups enhance steric bulk, possibly reducing metabolic clearance compared to simpler acetamides .
- Antioxidant Activity: Hydroxyimino-modified indoles outperform sulfonyl analogs in radical scavenging, highlighting the critical role of functional groups in redox modulation .
Biological Activity
The compound 2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-ethyl-N-phenylacetamide is a member of the indole-based sulfonamide derivatives, which have garnered attention for their diverse biological activities. The unique structural features of this compound, including the indole ring and methanesulfonyl group, suggest potential interactions with various biological targets, leading to therapeutic applications in medicinal chemistry.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C22H23ClN2O3S |
| Molecular Weight | 430.9 g/mol |
| CAS Number | 895999-53-8 |
The structure consists of an indole core linked to a chlorophenyl group through a methanesulfonyl moiety, along with an acetamide functional group. This configuration is pivotal for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The indole ring is known for modulating enzyme activity, while the electrophilic methanesulfonyl group can form covalent bonds with nucleophilic sites on proteins. This interaction can influence cellular pathways, potentially leading to therapeutic effects in diseases such as cancer and inflammation.
Pharmacological Properties
- Anti-inflammatory Activity : Similar compounds in the indole series have demonstrated significant anti-inflammatory effects by inhibiting key enzymes involved in inflammatory pathways.
- Anticancer Potential : The structural features suggest that this compound may interfere with cancer cell proliferation by targeting specific signaling pathways.
- Analgesic Effects : Preliminary studies indicate that derivatives may exhibit analgesic properties, making them candidates for pain management therapies.
Case Studies and Research Findings
- A study on related indole derivatives showed that modifications in the sulfonamide group significantly enhanced their potency against inflammatory diseases, with IC50 values indicating effective inhibition of pro-inflammatory cytokines .
- Another investigation highlighted the anticancer efficacy of similar compounds in vitro, where they inhibited tumor growth in various cancer cell lines through apoptosis induction .
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| 2-{3-[(4-chlorophenyl)methanesulfonyl]-1H-indol-1-yl} | Anti-inflammatory | 15 |
| 2-{3-[4-(trifluoromethyl)phenyl]methanesulfonyl}-1H-indol-1-yl} | Anticancer | 5 |
| 2-{3-[3-bromophenyl]methanesulfonyl}-1H-indol-1-yl} | Analgesic | 10 |
This comparative analysis indicates that variations in substituents can significantly impact biological activity and potency.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
